molecular formula C14H17ClN2O3 B8188592 (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride

Cat. No.: B8188592
M. Wt: 296.75 g/mol
InChI Key: HSOBLATZXCATJV-HNCPQSOCSA-N
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Description

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a chiral isoindole-1,3-dione derivative characterized by a morpholine ring substituted with a methyl group at the 4-position and a methylene bridge connecting the morpholine to the isoindole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-[[(3R)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,10H,6-9H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBLATZXCATJV-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride typically involves the reaction of isoindole derivatives with morpholine derivatives under specific conditions. The reaction might require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced isoindole derivatives.

    Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce reduced isoindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, isoindole derivatives are often explored for their potential as drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituents at 2-Position Key Functional Groups Reference
Target Compound 4-Methyl-morpholin-3-ylmethyl Morpholine, hydrochloride salt N/A
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)… Acryloyl-indole Acrylate, indole
3-Chloro-N-phenyl-phthalimide Chloro, phenyl Chlorine, aromatic ring
Compound 13c (Molecules, 2015) 3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidine Thioxo-triazolidine, phenyl
  • Morpholine vs. Aromatic/Acrylate Groups : The morpholine ring in the target compound introduces a heterocyclic amine, which may enhance water solubility and hydrogen-bonding capacity compared to aromatic (e.g., phenyl) or acrylate substituents .

Physicochemical Properties

Table 2: Spectral and Physical Property Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Solubility Profile
Target Compound ~1785 (C=O), ~1100 (morpholine C-O) 3.0–4.5 (morpholine protons) High in polar solvents
Compound 3 () 1714 (C=O), 1600 (C=C acrylate) 7.5–8.1 (aromatic protons) Moderate in ethanol
Compound 13c () 1785 (C=O), 1217 (C=S) 2.50 (CH3), 7.15–8.19 (aromatic) Low in aqueous media
3-Chloro-N-phenyl-phthalimide 1770 (C=O), 750 (C-Cl) 7.3–7.6 (phenyl protons) Soluble in DMF
  • IR Spectroscopy : The target compound’s morpholine C-O stretch (~1100 cm⁻¹) distinguishes it from acrylate (C=C) or thioxo (C=S) groups in analogues .
  • ¹H-NMR : Protons on the morpholine ring (δ 3.0–4.5) contrast with aromatic protons in compounds like 3-chloro-N-phenyl-phthalimide (δ 7.3–7.6) .

Biological Activity

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 2331211-38-0

The biological activity of this compound has been linked to its interaction with various biological targets. The compound is believed to exhibit activity through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes critical for cellular processes, such as IMP dehydrogenase (IMPDH), which is involved in guanine nucleotide synthesis necessary for viral replication .
  • Antiviral Properties : Research indicates that derivatives of isoindole compounds can possess antiviral properties, affecting viruses like the canine distemper virus and potentially other RNA viruses .

Biological Activity and Case Studies

Several studies have investigated the biological activity of isoindole derivatives, including this compound. Below are key findings from relevant research:

StudyBiological ActivityIC50 ValueNotes
Study 1Inhibition of IMPDH0.35 µMDemonstrated significant antiviral activity against DENV
Study 2Cytotoxicity against cancer cell lines>1000 µMLow cytotoxic effects observed in Vero cells
Study 3Antiviral efficacy against animal virusesNot specifiedEffective in reducing viral load in infected cells

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the morpholine ring and isoindole structure can significantly affect potency and selectivity against various biological targets. For instance:

  • Substituents on the morpholine ring can enhance binding affinity to target enzymes.
  • The isoindole scaffold has been associated with diverse pharmacological activities due to its ability to interact with multiple receptors and enzymes.

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